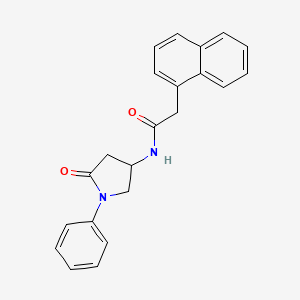
2-(naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known by its CAS number 896362-87-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O2, with a molecular weight of approximately 344.4 g/mol. The structure features a naphthyl group and a pyrrolidinone moiety, which contribute to its unique biological profile.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of similar compounds in the class of naphthalene derivatives. For instance, N-(naphthalen-2-yl)acetamide derivatives have shown significant activity against various cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), with IC50 values as low as 0.6 μM . While specific data on this compound remains limited, its structural analogs suggest potential efficacy in inhibiting tumor growth.
The mechanism by which naphthalene derivatives exert their biological effects often involves interaction with specific molecular targets, such as enzymes or proteins involved in cell proliferation and apoptosis. For example, studies indicate that certain naphthalene-containing compounds can disrupt cell cycle progression, leading to increased accumulation of cells in the S phase . This suggests that this compound could similarly modulate cell cycle dynamics.
Anticonvulsant Activity
Compounds with similar structural motifs have been investigated for anticonvulsant activity. Research indicates that derivatives containing pyrrolidine rings are crucial for such pharmacological effects . Although specific studies on the anticonvulsant properties of this compound are not yet available, the presence of the pyrrolidine moiety suggests a potential for neuroprotective effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Case Studies and Research Findings
Research into related compounds has provided insights into their therapeutic potentials:
- Antiproliferative Studies : A study evaluated several naphthalene derivatives against human cancer cell lines, demonstrating that modifications in structure significantly influenced biological activity .
- Neuropharmacological Investigations : Compounds with similar structures were tested for anticonvulsant properties using animal models, indicating that specific functional groups enhance efficacy against seizures .
- Mechanistic Insights : In vitro studies revealed that certain derivatives could inhibit cell proliferation by inducing apoptosis through interaction with key regulatory proteins involved in cell cycle control .
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(13-17-9-6-8-16-7-4-5-12-20(16)17)23-18-14-22(26)24(15-18)19-10-2-1-3-11-19/h1-12,18H,13-15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVZRTPNBRDRFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














